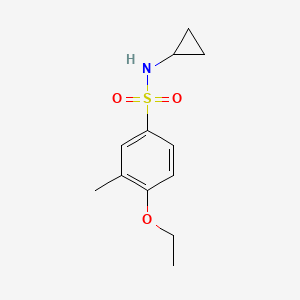![molecular formula C15H24ClNO3 B4395218 2-[(2-chloro-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4395218.png)
2-[(2-chloro-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol
Übersicht
Beschreibung
2-[(2-chloro-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound is commonly referred to as CIAMP, and it has been studied for its ability to inhibit certain enzymes and receptors in the body. In
Wirkmechanismus
The mechanism of action of CIAMP involves its ability to inhibit the activity of protein kinase C and the NMDA receptor. Protein kinase C is a family of enzymes that play a key role in cell growth and signaling, and its dysregulation has been implicated in the development of cancer. The NMDA receptor is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. Its dysregulation has been implicated in various neurological disorders, including Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
CIAMP has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and signaling, the modulation of synaptic plasticity, and the reduction of pain and inflammation. These effects are thought to be mediated by the inhibition of protein kinase C and the NMDA receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CIAMP in lab experiments is its specificity for protein kinase C and the NMDA receptor. This specificity allows for the selective inhibition of these enzymes and receptors, which can help to elucidate their specific roles in cellular processes. However, one limitation of using CIAMP is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CIAMP, including the development of more potent and selective inhibitors of protein kinase C and the NMDA receptor, the exploration of its potential therapeutic properties in the treatment of cancer and neurological disorders, and the investigation of its potential as a tool for studying the role of protein kinase C and the NMDA receptor in cellular processes. Additionally, further studies are needed to determine the safety and toxicity of CIAMP in vivo, which will be important for its potential clinical use.
In conclusion, CIAMP is a chemical compound that has been studied for its potential therapeutic properties in the treatment of cancer and neurological disorders. Its mechanism of action involves the inhibition of protein kinase C and the NMDA receptor, and it has been shown to have various biochemical and physiological effects. While there are advantages and limitations to its use in lab experiments, there are several future directions for research that hold promise for its potential clinical use.
Wissenschaftliche Forschungsanwendungen
CIAMP has been studied for its potential therapeutic properties, particularly in the treatment of cancer and neurological disorders. It has been shown to inhibit the activity of certain enzymes and receptors, including protein kinase C and the N-methyl-D-aspartate (NMDA) receptor. These enzymes and receptors are involved in various cellular processes, including cell growth and signaling, and their dysregulation has been implicated in the development of cancer and neurological disorders.
Eigenschaften
IUPAC Name |
2-[(2-chloro-5-methoxy-4-propan-2-yloxyphenyl)methylamino]-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO3/c1-10(2)20-14-7-12(16)11(6-13(14)19-5)8-17-15(3,4)9-18/h6-7,10,17-18H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPNLIQFORZMBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)Cl)CNC(C)(C)CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B4395135.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B4395158.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B4395161.png)
![N-[2-chloro-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-5-methoxyphenyl]acetamide](/img/structure/B4395170.png)


![N-allyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4395186.png)

![N-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B4395202.png)



![N-{3-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B4395233.png)